molecular formula C4H6N2Si B13749297 Silanedicarbonitrile, dimethyl- CAS No. 5158-09-8

Silanedicarbonitrile, dimethyl-

Cat. No.: B13749297
CAS No.: 5158-09-8
M. Wt: 110.19 g/mol
InChI Key: XRRLRPCAMVHBDK-UHFFFAOYSA-N
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Description

Silanedicarbonitrile, dimethyl- is an organosilicon compound featuring a silicon atom bonded to two methyl groups and two cyano (-CN) groups.

Organosilicon nitriles are of interest in materials science and catalysis, where their unique bonding characteristics may enable applications in heat-resistant polymers or as ligands in coordination chemistry. However, detailed studies on silanedicarbonitrile, dimethyl- remain sparse, necessitating extrapolation from structurally related compounds.

Properties

CAS No.

5158-09-8

Molecular Formula

C4H6N2Si

Molecular Weight

110.19 g/mol

IUPAC Name

[cyano(dimethyl)silyl]formonitrile

InChI

InChI=1S/C4H6N2Si/c1-7(2,3-5)4-6/h1-2H3

InChI Key

XRRLRPCAMVHBDK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyanodimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium cyanide in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds as follows:

(CH3)2SiCl2+2NaCN(CH3)2Si(CN)2+2NaCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2\text{NaCN} \rightarrow \text{(CH}_3\text{)}_2\text{Si(CN)}_2 + 2\text{NaCl} (CH3​)2​SiCl2​+2NaCN→(CH3​)2​Si(CN)2​+2NaCl

Industrial Production Methods: On an industrial scale, the production of dicyanodimethylsilane typically involves the continuous flow of reactants through a reactor, ensuring efficient mixing and heat management. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dicyanodimethylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon dioxide and other by-products.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH_4) is often used as a reducing agent.

    Substitution: Halides like sodium chloride or alkoxides such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Silicon dioxide (SiO_2) and other silicon-containing by-products.

    Reduction: Dimethylsilylamine derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dicyanodimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing into its potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.

    Industry: It is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of dicyanodimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups can participate in nucleophilic addition or substitution reactions, while the silicon atom can form strong bonds with other elements, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) Dimethylaminobenzylidenemalononitrile
  • Structure: A propanedinitrile derivative with a dimethylamino-substituted phenyl group and a malononitrile backbone .
  • Key Differences: Backbone Atom: Contains a carbon backbone, whereas silanedicarbonitrile, dimethyl- features silicon.
(b) {[(4-Amino-9,10-dioxoanthryl)amino]methylene}methane-1,1-dicarbonitrile
  • Structure: An anthraquinone-based dicarbonitrile with an amino-substituted aromatic system .
  • Key Differences: Aromaticity: The anthraquinone core provides π-conjugation absent in silanedicarbonitrile, dimethyl-, which lacks aromatic moieties. Applications: Used in dyes or photodynamic therapy, whereas silanedicarbonitrile’s applications may lean toward silicon-based polymers or ceramics .
(c) Boron-Containing Nitriles (e.g., 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
  • Structure : A benzonitrile derivative with a boronate ester group .
  • Key Differences :
    • Central Atom : Boron’s electron-deficient nature contrasts with silicon’s metalloid character, affecting Lewis acidity and coordination chemistry.
    • Stability : Boron-nitrogen interactions may stabilize intermediates in Suzuki-Miyaura couplings, whereas silanedicarbonitrile’s stability is influenced by Si–C bond resilience .

Comparative Data Table

Compound Central Atom Functional Groups Key Applications Electron Effects
Silanedicarbonitrile, dimethyl- Silicon (Si) Two -CN, two -CH₃ Polymers, catalysis Moderate electron-withdrawing
Dimethylaminobenzylidenemalononitrile Carbon (C) -CN, -N(CH₃)₂, phenyl Organic synthesis, dyes Strong electron-withdrawing
Anthraquinone dicarbonitrile Carbon (C) -CN, anthraquinone, -NH₂ Dyes, photodynamic therapy Conjugation-enhanced withdrawal
Boron-containing benzonitrile Boron (B) -CN, dioxaborolane Cross-coupling reactions Lewis acid-enhanced reactivity

Reactivity and Stability

  • Thermal Stability : Silicon’s larger atomic size and stronger Si–C bonds may grant silanedicarbonitrile, dimethyl- higher thermal stability compared to carbon-based nitriles, which often decompose at lower temperatures .
  • Hydrolytic Sensitivity : The Si–CN bond is susceptible to hydrolysis in aqueous environments, unlike robust C–CN bonds in organic nitriles. This limits its use in moisture-rich conditions .
  • Coordination Chemistry : Silicon’s vacant d-orbitals could enable unique ligand behavior, differing from boron’s trivalent coordination or carbon’s tetravalent limitations .

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